molecular formula C22H24N4O2 B10996349 N-[2-(morpholin-4-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

N-[2-(morpholin-4-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10996349
M. Wt: 376.5 g/mol
InChI Key: XAIFINIQHDWGIQ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a morpholine moiety linked via an ethyl chain to the pyrazole core. The compound’s structure combines a 1,3-diphenyl-substituted pyrazole ring with a carboxamide group at position 5, functionalized with a 2-(morpholin-4-yl)ethyl chain.

Synthetic routes for analogous compounds often involve coupling reactions between pyrazole-carboxylic acid derivatives and morpholine-containing amines. For example, thiopyrimidine derivatives with 2-(morpholin-4-yl)ethyl substituents are synthesized via nucleophilic substitution reactions under basic conditions . Similarly, carboxamide-linked morpholine derivatives, such as those in and , are synthesized through amide bond formation using activated esters or coupling reagents .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,5-diphenylpyrazole-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c27-22(23-11-12-25-13-15-28-16-14-25)21-17-20(18-7-3-1-4-8-18)24-26(21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27)

InChI Key

XAIFINIQHDWGIQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

    Compound Name Key Substituents Molecular Weight (g/mol) Potential Biological Role Evidence Source
    N-[2-(morpholin-4-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide (Target) 1,3-Diphenylpyrazole; 2-(morpholin-4-yl)ethyl carboxamide ~376* Enzyme inhibition (inferred)
    N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide Dimethylaminoethyl; 4-fluorobenzothiazole; methylpyrazole 377.355 Unspecified (structural analogue)
    1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide Morpholinylcarbonyl; nitro-pyrazole 377.355 Intermediate for bioactive molecules
    Ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo-pyrimidine; morpholine; difluoromethylbenzimidazole 525.43† Kinase inhibitor intermediate
    N-(3-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl)-5-(5-methylfuran-2-yl)phenyl)morpholine-4-carboxamide Benzimidazole; furan; morpholine carboxamide 542.59† Targeted therapy (e.g., oncology)

    *Calculated based on molecular formula C22H24N4O2.
    †Molecular weight inferred from formula in cited evidence.

    Key Differences and Implications

    Morpholine Functionalization

    • The target compound’s 2-(morpholin-4-yl)ethyl chain is distinct from morpholinylcarbonyl () or morpholine carboxamide () groups. The ethyl linker enhances flexibility and may improve binding to hydrophobic enzyme pockets compared to bulkier substituents .
    • In contrast, the pyrazolo-pyrimidine derivative () incorporates morpholine as part of a fused heterocyclic system, favoring planar interactions with kinase active sites .

    Pyrazole Substitution

    • The 1,3-diphenyl substitution in the target compound contrasts with nitro () or methyl () groups on analogous pyrazoles. Aromatic substituents may enhance π-π stacking interactions, while electron-withdrawing groups (e.g., nitro) could influence electronic properties and metabolic stability .

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